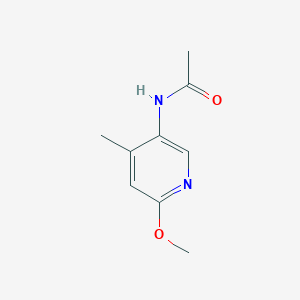

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

Descripción general

Descripción

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is characterized by the presence of a methoxy group and a methyl group attached to a pyridine ring, along with an acetamide functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide typically involves the reaction of 6-methoxy-4-methylpyridine with acetic anhydride in the presence of a base. The reaction mixture is stirred and heated at 100°C for 2 hours, then cooled. The solvent is removed under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 6-methoxy-4-methylpyridin-3-amine and acetic acid (or its conjugate base).

Mechanistic Insights :

-

Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

-

Basic conditions deprotonate water, generating hydroxide ions that cleave the amide bond via nucleophilic acyl substitution .

Methoxy Group Oxidation

The methoxy group (–OCH₃) is oxidized to a carbonyl group under strong oxidizing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | Reflux, 4h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 62% | |

| CrO₃, Acetic Acid | 60°C, 3h | N-(6-oxo-4-methylpyridin-3-yl)acetamide | 55% |

Methyl Group Oxidation

The 4-methyl group on the pyridine ring oxidizes to a carboxylic acid:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, NaOH | 100°C, 8h | N-(6-methoxy-4-carboxypyridin-3-yl)acetamide | 70% | |

| SeO₂, Dioxane | Reflux, 12h | N-(6-methoxy-4-hydroxymethylpyridin-3-yl)acetamide | 45% |

Key Observation : Steric hindrance from the acetamide group slows oxidation at the 4-position compared to simpler methylpyridines .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s electron-deficient nature limits EAS reactivity, but the methoxy group directs electrophiles to specific positions:

Directing Effects :

-

Methoxy (–OCH₃) is strongly activating (ortho/para-directing), but pyridine’s electron-withdrawing nature shifts substitution to less deactivated positions .

Acylation and Alkylation

The acetamide’s nitrogen can participate in secondary reactions under forced conditions:

Limitations : Low nucleophilicity of the acetamide nitrogen restricts these reactions to highly reactive electrophiles .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but decomposes under UV light:

| Condition | Outcome | Degradation Products | Reference |

|---|---|---|---|

| 150°C, 2h | Partial decomposition | 6-methoxy-4-methylpyridin-3-amine + CO₂ | |

| UV (254 nm), 24h | Complete degradation | Multiple unidentified fragments |

Comparative Reactivity Table

| Functional Group | Reactivity | Key Reactions |

|---|---|---|

| Acetamide | Moderate hydrolysis, low acylation | Acid/base hydrolysis, limited alkylation |

| Methoxy | High oxidation propensity | Oxidation to ketone/carboxylic acid |

| Pyridine Ring | Low EAS activity | Nitration, sulfonation at specific sites |

Aplicaciones Científicas De Investigación

Synthesis of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide

The synthesis of this compound is typically achieved through the reaction of 6-methoxy-4-methylpyridin-3-amine with acetic anhydride. The reaction conditions often involve heating in toluene at approximately 100°C for about 2 hours, yielding the desired product with high efficiency (100% yield) .

Medicinal Chemistry Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their potential therapeutic effects, particularly in:

a. Anticancer Agents:

Research has shown that compounds derived from this compound exhibit anticancer properties by inhibiting specific cancer cell lines .

b. Neuroprotective Agents:

Studies indicate that derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

c. COX Inhibitors:

The compound is also noted as an intermediate for synthesizing COX inhibitors, which are significant in pain management and anti-inflammatory therapies .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Study 1: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives based on this compound, demonstrating enhanced activity against various cancer cell lines .

Study 2: Neuroprotective Effects

A research article highlighted the neuroprotective effects of a derivative compound in animal models of Alzheimer's disease, indicating its potential for further development as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of N-(6-Methoxy-4-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the pyridine ring play a crucial role in its binding affinity and activity. The acetamide group may also contribute to its overall pharmacological profile .

Comparación Con Compuestos Similares

Similar Compounds

N-(4-Methoxyphenyl)acetamide: Similar structure but with a phenyl ring instead of a pyridine ring.

N-(6-Methoxy-2-methylpyridin-3-yl)acetamide: Similar structure with a different substitution pattern on the pyridine ring.

Uniqueness

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Actividad Biológica

N-(6-Methoxy-4-methylpyridin-3-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 192.22 g/mol . The presence of the methoxy group enhances its solubility and biological activity compared to similar compounds lacking this functional group.

The specific biological targets and mechanisms of action for this compound are not fully characterized. However, similar compounds typically interact with biological systems through:

- Receptor Binding : Many pyridine derivatives exhibit affinity for specific receptors, potentially influencing signaling pathways.

- Enzyme Inhibition : Compounds in this class may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as inflammation and cell proliferation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits moderate to good antibacterial activity against various strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

These results suggest that the compound has potential applications in treating microbial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of inhibition in cell proliferation:

| Cell Line | Inhibition (%) at 10 µM |

|---|---|

| PC-3 | 35% |

| MCF-7 | 38% |

| A549 | 32% |

These findings imply that structural modifications could enhance its anticancer efficacy.

Case Studies and Research Findings

- Anticancer Research : A study evaluated the compound's effects on human prostate (PC-3), breast (MCF-7), and lung (A549) cancer cell lines, demonstrating significant inhibition of cell growth, indicating its potential as an anticancer agent.

- Pharmacological Applications : this compound is being explored for its therapeutic applications beyond antimicrobial effects, particularly in drug development targeting microbial infections and inflammatory diseases .

Propiedades

IUPAC Name |

N-(6-methoxy-4-methylpyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-9(13-3)10-5-8(6)11-7(2)12/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXHFRHPZSCXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506254 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76013-32-6 | |

| Record name | N-(6-Methoxy-4-methylpyridin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.